molecular formula C11H10O4 B14441468 7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one CAS No. 74786-85-9

7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one

Cat. No.: B14441468
CAS No.: 74786-85-9
M. Wt: 206.19 g/mol
InChI Key: MFFQBNJGXLQDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a complex organic compound characterized by its unique dioxolobenzopyran structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with a dioxolane compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolobenzopyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is unique due to its specific dioxolobenzopyran structure, which imparts distinct chemical and biological properties

Properties

CAS No.

74786-85-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-5-one

InChI

InChI=1S/C11H10O4/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)11(12)15-6/h3-4,6H,2,5H2,1H3

InChI Key

MFFQBNJGXLQDTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=O)O1)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.